费格列霉素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

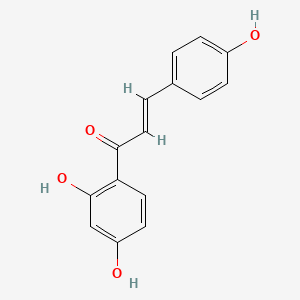

费格霉素是一种天然存在的肽类抗生素,由链霉菌属细菌 DSM 11171 产生。它是一种 13 聚体肽,以其强大的抗 HIV 和抗菌特性而闻名。 该化合物包含高度外消旋的 3,5-二羟基苯甘氨酸,这有助于其生物活性 .

科学研究应用

费格霉素有几个科学研究应用,包括:

化学: 费格霉素作为研究肽合成和非蛋白氨基酸掺入的模型化合物。

生物学: 它用于研究抗菌和抗病毒活性的机制,特别是针对耐甲氧西林金黄色葡萄球菌和 HIV.

作用机制

费格霉素通过抑制细菌肽聚糖合成的早期步骤发挥作用,而肽聚糖合成对于细菌细胞壁的形成至关重要 . 它还充当 gp120/CD4 结合剂,与高度糖基化的病毒包膜蛋白 gp120 相互作用,从而抑制 HIV 通过 CCR5 和/或 CXCR4 趋化因子受体进入 CD4+ T 细胞 .

类似化合物:

万古霉素: 一种用于治疗耐甲氧西林金黄色葡萄球菌感染的糖肽类抗生素。

替考拉宁: 另一种糖肽类抗生素,其作用机制与万古霉素类似。

拉姆普兰: 一种脂糖肽类抗生素,抑制细胞壁生物合成。

独特性: 费格霉素的独特之处在于它兼具抗 HIV 和抗菌特性,这归因于高度外消旋的 3,5-二羟基苯甘氨酸的存在 . 这种双重活性使其成为研究和潜在治疗应用的宝贵化合物。

生化分析

Biochemical Properties

Feglymycin interacts with various biomolecules in its role as an antibiotic and antiviral agent . It inhibits HIV replication in the lower mM range and also inhibits HIV cell-to-cell transfer between HIV-infected T cells and uninfected CD4+ T cells . Feglymycin potently interacts with the viral envelope protein gp120 . An alanine-scan analysis of feglymycin revealed that L-aspartic acid at position 13 plays an important role in its anti-HIV activity .

Cellular Effects

Feglymycin has significant effects on various types of cells and cellular processes. It inhibits HIV replication and cell-to-cell transfer between HIV-infected T cells and uninfected CD4+ T cells . It also inhibits the DC-SIGN-mediated viral transfer to CD4+ T cells .

Molecular Mechanism

Feglymycin exerts its effects at the molecular level through various mechanisms. It interacts with the viral envelope protein gp120, acting as a gp120/CD4 binding inhibitor . This interaction is crucial for its anti-HIV activity. In vitro generated FGM-resistant HIV-1 IIIB virus showed two unique mutations in gp120 at positions I153L and K457I .

Temporal Effects in Laboratory Settings

It is known that temperature fluctuations can significantly affect lab test results , which could potentially impact the observed effects of Feglymycin.

Dosage Effects in Animal Models

It is known that the effects of drugs can vary with different dosages in animal models .

Metabolic Pathways

It is known that the biosynthesis of 4-hydroxyphenylglycine (Hpg), 3,5-dihydroxyphenylglycine (Dpg) and phenylglycine (Phg) has been intensively investigated .

Subcellular Localization

It is known that the subcellular localization of proteins provides the physiological context for their function .

准备方法

合成路线和反应条件: 费格霉素的全合成涉及使用微流体酰胺键形成的线性/汇聚杂化方法。 这种方法使含有高度外消旋氨基酸的肽链得以延长,这在以前被认为是具有挑战性的 . 合成首先使用线性策略制备短肽(小于 10 个氨基酸),然后以汇聚的方式偶联这些短肽以形成目标寡肽 .

工业生产方法: 费格霉素的工业生产没有得到广泛的记录,但东京工业大学的研究人员开发的合成方法为制备含有高度外消旋氨基酸的生物活性寡肽提供了一种实用方法 .

化学反应分析

反应类型: 费格霉素会发生各种化学反应,包括:

氧化: 3,5-二羟基苯甘氨酸残基中存在羟基使费格霉素易于发生氧化反应。

还原: 还原反应可以针对肽链中的肽键或特定氨基酸残基。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 使用卤代烷烃和酰氯等试剂进行取代反应。

主要产物: 从这些反应形成的主要产物取决于使用的特定条件和试剂。例如,羟基的氧化会导致醌的形成,而还原会导致胺或醇的形成。

相似化合物的比较

Vancomycin: A glycopeptide antibiotic used to treat methicillin-resistant Staphylococcus aureus infections.

Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action to vancomycin.

Ramoplanin: A lipoglycodepsipeptide antibiotic that inhibits cell wall biosynthesis.

Uniqueness: Feglymycin is unique due to its combination of anti-HIV and antimicrobial properties, which are attributed to the presence of highly racemizable 3,5-dihydroxyphenylglycines . This dual activity makes it a valuable compound for research and potential therapeutic applications.

属性

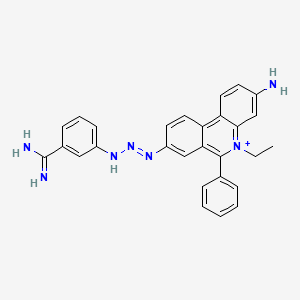

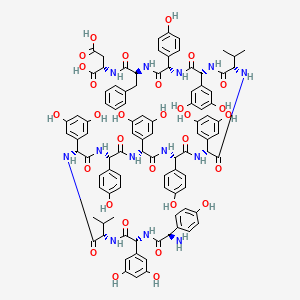

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C95H97N13O30/c1-43(2)73(99-90(132)78(50-27-59(113)37-60(114)28-50)101-84(126)72(96)46-10-18-55(109)19-11-46)85(127)106-81(53-33-65(119)40-66(120)34-53)93(135)103-77(49-16-24-58(112)25-17-49)89(131)108-82(54-35-67(121)41-68(122)36-54)94(136)104-76(48-14-22-57(111)23-15-48)88(130)107-79(51-29-61(115)38-62(116)30-51)91(133)100-74(44(3)4)86(128)105-80(52-31-63(117)39-64(118)32-52)92(134)102-75(47-12-20-56(110)21-13-47)87(129)97-69(26-45-8-6-5-7-9-45)83(125)98-70(95(137)138)42-71(123)124/h5-25,27-41,43-44,69-70,72-82,109-122H,26,42,96H2,1-4H3,(H,97,129)(H,98,125)(H,99,132)(H,100,133)(H,101,126)(H,102,134)(H,103,135)(H,104,136)(H,105,128)(H,106,127)(H,107,130)(H,108,131)(H,123,124)(H,137,138)/t69-,70-,72+,73-,74-,75-,76-,77-,78+,79+,80+,81+,82+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQKBRUTBCTBKE-OVYRLPCXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)NC(C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@H](C1=CC(=CC(=C1)O)O)C(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)N[C@H](C3=CC(=CC(=C3)O)O)C(=O)N[C@@H](C4=CC=C(C=C4)O)C(=O)N[C@H](C5=CC(=CC(=C5)O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C6=CC(=CC(=C6)O)O)C(=O)N[C@@H](C7=CC=C(C=C7)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H](C9=CC(=CC(=C9)O)O)NC(=O)[C@@H](C1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C95H97N13O30 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1900.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。